Cas no 1246819-87-3 (Plerixafor-d)

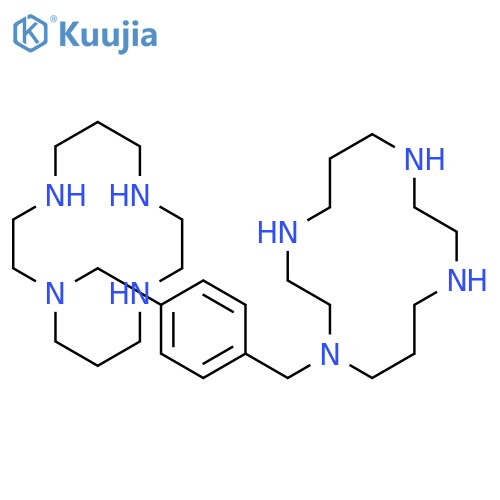

Plerixafor-d structure

商品名:Plerixafor-d

Plerixafor-d 化学的及び物理的性質

名前と識別子

-

- Plerixafor

- 1-[[2,3,5,6-tetradeuterio-4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane

- Plerixafor-d4

- 1,1'-[1,4-(Phenylene-d4)bis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane

- Plerixafor-d

- 1,1'-[(~2~H_4_)-1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)

- CS-0203112

- 1,1'-[1,4-(Phenylene-d4)bis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane;

- 1246819-87-3

- DTXSID00858326

- HY-10046S

-

- インチ: InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2/i5D,6D,7D,8D

- InChIKey: YIQPUIGJQJDJOS-KDWZCNHSSA-N

- ほほえんだ: [2H]c1c(c(c(c(c1CN2CCCNCCNCCCNCC2)[2H])[2H])CN3CCCNCCNCCCNCC3)[2H]

計算された属性

- せいみつぶんしりょう: 506.47200

- どういたいしつりょう: 506.47225074g/mol

- 同位体原子数: 4

- 水素結合ドナー数: 6

- 水素結合受容体数: 8

- 重原子数: 36

- 回転可能化学結合数: 4

- 複雑さ: 456

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ゆうかいてん: 100-102°C

- ふってん: 657.5±55.0 °C at 760 mmHg

- フラッシュポイント: 361.8±26.2 °C

- ようかいど: DMSO (Slightly), Methanol (Slightly), Water (Slightly)

- あんていせい: Very Hygroscopic

- PSA: 78.66000

- LogP: 2.26440

- じょうきあつ: 0.0±2.0 mmHg at 25°C

Plerixafor-d セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Hygroscopic, Refrigerator, Under Inert Atmosphere

Plerixafor-d 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P580502-10mg |

Plerixafor-d4 |

1246819-87-3 | 10mg |

$ 1453.00 | 2023-09-06 | ||

| Biosynth | WZB81987-5 mg |

Plerixafor-d4 |

1246819-87-3 | 5mg |

$1,126.15 | 2022-12-28 | ||

| ChemScence | CS-0203112-5mg |

Plerixafor-d4 |

1246819-87-3 | 5mg |

$2400.0 | 2022-04-28 | ||

| Biosynth | WZB81987-25 mg |

Plerixafor-d4 |

1246819-87-3 | 25mg |

$3,378.50 | 2022-12-28 | ||

| Biosynth | WZB81987-1 mg |

Plerixafor-d4 |

1246819-87-3 | 1mg |

$346.50 | 2022-12-28 | ||

| 1PlusChem | 1P009F68-1mg |

Plerixafor-d4 |

1246819-87-3 | ≥99% deuterated forms (d1-d4) | 1mg |

$196.00 | 2025-02-24 | |

| MedChemExpress | HY-10046S-5mg |

Plerixafor-d |

1246819-87-3 | 5mg |

¥21800 | 2023-03-06 | ||

| MedChemExpress | HY-10046S-1mg |

Plerixafor-d |

1246819-87-3 | 1mg |

¥4860 | 2024-07-20 | ||

| TRC | P580502-1mg |

Plerixafor-d4 |

1246819-87-3 | 1mg |

$ 184.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | Y1252161-5mg |

Plerixafor-d4 |

1246819-87-3 | 98% D | 5mg |

$1110 | 2024-06-06 |

Plerixafor-d 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

1246819-87-3 (Plerixafor-d) 関連製品

- 110078-46-1(PLERIXAFOR)

- 4410-12-2(1-Benzyl-1,4-diazepane)

- 4553-27-9(3-(4-benzylpiperazin-1-yl)propan-1-amine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 61389-26-2(Lignoceric Acid-d4)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1246819-87-3)Plerixafor-d

清らかである:99%

はかる:1mg

価格 ($):609.0